Pochoxime A Pochoxime A
Brand Name: Vulcanchem
CAS No.:
VCID: VC1947658
InChI: InChI=1S/C24H29ClN2O6/c25-23-18-14-17(26-33-16-21(30)27-11-7-5-8-12-27)10-6-3-1-2-4-9-13-32-24(31)22(18)19(28)15-20(23)29/h2,4,6,10,15,28-29H,1,3,5,7-9,11-14,16H2/b4-2+,10-6+,26-17-
SMILES:
Molecular Formula: C24H29ClN2O6
Molecular Weight: 476.9 g/mol

Pochoxime A

CAS No.:

Cat. No.: VC1947658

Molecular Formula: C24H29ClN2O6

Molecular Weight: 476.9 g/mol

* For research use only. Not for human or veterinary use.

Pochoxime A -

Specification

Molecular Formula C24H29ClN2O6
Molecular Weight 476.9 g/mol
IUPAC Name (6E,10E,12E)-15-chloro-16,18-dihydroxy-12-(2-oxo-2-piperidin-1-ylethoxy)imino-3-oxabicyclo[12.4.0]octadeca-1(14),6,10,15,17-pentaen-2-one
Standard InChI InChI=1S/C24H29ClN2O6/c25-23-18-14-17(26-33-16-21(30)27-11-7-5-8-12-27)10-6-3-1-2-4-9-13-32-24(31)22(18)19(28)15-20(23)29/h2,4,6,10,15,28-29H,1,3,5,7-9,11-14,16H2/b4-2+,10-6+,26-17-
Standard InChI Key XNRNAVTUUGISQH-VCKBHWIVSA-N
Isomeric SMILES C1CCN(CC1)C(=O)CO/N=C/2\CC3=C(C(=CC(=C3Cl)O)O)C(=O)OCC/C=C/CC\C=C2
Canonical SMILES C1CCN(CC1)C(=O)CON=C2CC3=C(C(=CC(=C3Cl)O)O)C(=O)OCCC=CCCC=C2

Introduction

Chemical Structure and Properties

Pochoxime A (CID 24898672) is a macrocyclic compound derived from the radicicol pharmacophore with the molecular formula C24H29ClN2O6 and a molecular weight of 476.9 g/mol . The structure features a 14-membered macrocyclic lactone with a distinctive chlorinated resorcinol moiety and an oxime group that significantly enhances its biological activity compared to related compounds.

Physical and Chemical Properties

The key physical and chemical properties of Pochoxime A are summarized in Table 1:

PropertyValueReference
Molecular FormulaC24H29ClN2O6
Molecular Weight476.9 g/mol
XLogP3-AA4.9
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count7
Rotatable Bond Count3
Exact Mass476.1714143 Da

Pochoxime A contains a chlorine atom at position 13, two hydroxyl groups at positions 14 and 16, and a distinctive oxime functionality with a piperidinyl amide substituent . The compound exhibits an (E) configuration at the oxime double bond, which has been demonstrated to be critical for its biological activity .

Structural Identifiers

Several identifiers and nomenclature systems have been assigned to Pochoxime A:

  • IUPAC Name: (6E,10E,12E)-15-chloro-16,18-dihydroxy-12-(2-oxo-2-piperidin-1-ylethoxy)imino-3-oxabicyclo[12.4.0]octadeca-1(14),6,10,15,17-pentaen-2-one

  • InChI Key: XNRNAVTUUGISQH-VCKBHWIVSA-N

  • PubChem CID: 24898672

  • ChEMBL ID: CHEMBL564932

Development and Synthesis

Origin and Development

Pochoxime A belongs to the pochoxime family of compounds that are derived from the naturally occurring resorcylic acid lactones, particularly radicicol . The development of pochoximes represented a significant advancement in HSP90 inhibition, addressing the limitations of radicicol, particularly its metabolic instability in vivo.

The conversion of the ketone functionality in radicicol and pochonins to an oxime with a piperidine amide substituent yielded pochoximes A-C, which demonstrated markedly improved potency and in vivo stability . This structural modification transformed a promising but clinically limited natural product into a therapeutically viable HSP90 inhibitor.

Synthetic Approaches

Mechanism of Action

HSP90 Inhibition

Pochoxime A functions as a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone essential for the folding, stability, and function of numerous client proteins involved in cellular signaling, proliferation, and survival . By binding to the N-terminal ATP-binding domain of HSP90, Pochoxime A prevents the ATP-dependent chaperone cycle, leading to the degradation of client proteins through the ubiquitin-proteasome pathway.

Binding Mode

Cocrystallization of Pochoxime A with the N-terminal domain of human HSP90α (PDB ID: 3inw) revealed a binding mode distinct from that of radicicol . The crystal structure, resolved at 1.95 Å, demonstrated that Pochoxime A induces a significant rearrangement in the "ATP-lid" region of HSP90, with the peptide segment from Ile104 through Ala124 assuming a contiguous α-helix .

This conformational change creates a large lipophilic pocket at the interface of the side chains of Met98, Leu103, Phe138, and Trp162, with the piperidine moiety of Pochoxime A positioned between the aryl moiety of Trp162 and the side chains of Met98 . This rearrangement provides a structural basis for the enhanced affinity of pochoximes compared to radicicol and pochonins.

Structure-Activity Relationship

The oxime configuration of Pochoxime A is critical for its activity, with the (E) isomer demonstrating 60-100 fold greater potency than the (Z) isomer . This difference is attributable to the optimal positioning of the piperidine amide substituent within the lipophilic pocket created by the ATP-lid rearrangement.

Biological Activity

In Vitro Potency

Pochoxime A demonstrates exceptional potency against HSP90, ranking among the most potent inhibitors reported to date . The compound induces client protein degradation in SKBR3 cell lines at low nanomolar concentrations, reflecting its high affinity for the ATP-binding domain of HSP90.

Cell-Based Efficacy

Structural Optimization and Derivatives

Key Structural Features for Activity

Extensive structure-activity relationship studies have identified several critical structural features of Pochoxime A that contribute to its exceptional potency:

  • The (E) configuration of the oxime is essential for optimal activity

  • The piperidine amide substituent on the oxime enhances binding through interactions with the lipophilic pocket

  • Modifications of either phenol group on the resorcinol moiety are detrimental to activity

  • The presence of a chlorine at position 13 has a subtle but beneficial impact on activity

Second-Generation Derivatives

Building on the Pochoxime A scaffold, second-generation derivatives have been developed with further improvements in potency and physicochemical properties :

  • Introduction of a hydroxyl group at carbon 6 improved potency and provided a handle for conjugation

  • Stereochemical optimization at the allylic hydroxyl position resulted in a 10-fold difference in activity between diastereoisomers

  • The unnatural epimer of closely related pochonin derivatives converted to pochoximes demonstrated superior HSP90 binding compared to the natural configuration

Comparative Analysis

Advantages Over Other HSP90 Inhibitors

Pochoxime A offers several advantages over other HSP90 inhibitors:

  • Superior potency compared to first-generation natural product inhibitors like geldanamycin and radicicol

  • Improved metabolic stability relative to radicicol, enabling in vivo efficacy

  • A unique binding mode that induces a distinct conformational change in HSP90, potentially offering different biological effects compared to other inhibitor classes

Comparison with Related Compounds

Table 2 compares Pochoxime A with related compounds:

CompoundClassRelative PotencyIn Vivo ActivityKey Distinctions
Pochoxime AMacrocyclic oximeHighYesInduces HSP90 conformational change; piperidine amide enhances binding
RadicicolMacrocyclic ketoneModerateLimitedNatural product; metabolically unstable
Pochonin DMacrocyclic ketoneModerateLimitedSimplified radicicol analog; serves as precursor to pochoximes
GeldanamycinBenzoquinone ansamycinModerateYesDifferent binding mode; hepatotoxicity concerns
17-AAGGeldanamycin derivativeModerateYesImproved properties over geldanamycin; requires metabolic activation

Current Research Status and Future Directions

Recent Developments

Recent research has focused on expanding the structure-activity relationships of pochoximes through the development of extended libraries with diverse modifications . These efforts have identified several promising derivatives with enhanced potency, improved physicochemical properties, and new opportunities for conjugation.

The clarification of the correct stereochemistry of related natural products pochonin E and F, and their conversion to potent HSP90 inhibitors, has further expanded the pochoxime family .

Future Research Directions

Several promising research directions for Pochoxime A include:

  • Exploration of paralog selectivity among HSP90 isoforms through exploitation of differences in the ATP-lid flexibility

  • Development of targeted delivery strategies to enhance tumor accumulation

  • Combination approaches with other anticancer agents to overcome resistance mechanisms

  • Further optimization of pharmacokinetic properties through prodrug approaches

  • Investigation of activity in non-oncological indications where HSP90 plays a role

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